(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
CAS No.:
Cat. No.: VC17289230
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2S |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | (4Z)-4-(tert-butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
| Standard InChI Key | GMXSJDPWCKRELF-LUAWRHEFSA-N |
| Isomeric SMILES | CC(C)(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound belongs to the isoxazol-5(4H)-one family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Key structural features include:
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Isoxazole Core: The 1,2-oxazol-5-one ring system provides a rigid planar structure with delocalized π-electrons, influencing both chemical reactivity and intermolecular interactions .
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Substituents:
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A tert-butylthio group at the 4-position, introducing steric bulk and lipophilicity.
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A phenyl group at the 3-position, contributing aromatic π-stacking potential.
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A (Z)-configured exocyclic double bond at the 4-methylene position, which affects conformational stability.
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Table 1: Key Structural and Molecular Data
| Property | Value/Description |
|---|---|
| IUPAC Name | (4Z)-4-(tert-Butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| InChI Key | GMXSJDPWCKRELF-LUAWRHEFSA-N |
| SMILES Notation | CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
| PubChem CID | 91982694 |
The Z configuration is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.
The tert-butylthio group enhances lipid solubility, potentially improving cell membrane permeability in biological systems .
Chemical Reactivity
Key Reaction Pathways
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Cycloadditions: The exocyclic double bond may participate in Diels-Alder reactions, forming six-membered heterocycles .
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Nucleophilic Attacks:
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Aromatic Substitution: Electrophilic substitution on the phenyl ring (e.g., nitration, halogenation) is feasible under directed conditions .
Table 2: Comparative Reactivity of Isoxazolone Derivatives
| Activity | Mechanism Hypothesis | Confidence Level |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | Moderate |
| Anticancer | Topoisomerase II inhibition | Low |
| Anti-inflammatory | COX-2 downregulation | Moderate |
Future Research Directions
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Synthetic Optimization: Develop scalable routes with improved stereocontrol.
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.
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Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).
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Comparative Bioassays: Evaluate efficacy against analogs like 4-benzyl-3-phenylisoxazol-5(4H)-one and (E)-4-benzylidene derivatives .
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